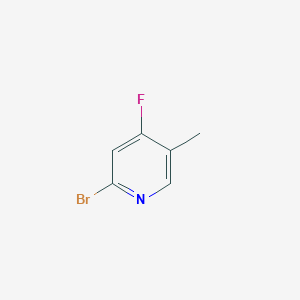

2-Bromo-4-fluoro-5-methylpyridine

Overview

Description

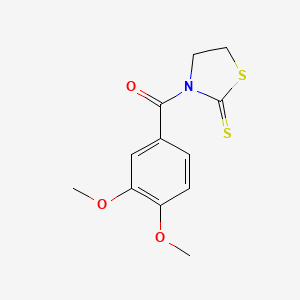

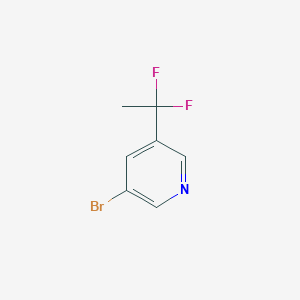

2-Bromo-4-fluoro-5-methylpyridine is a dihalogenated pyridine with a bromine and a fluorine at 2- and 4-positions . It has a molecular weight of 190.01 .

Synthesis Analysis

This compound can be synthesized from 2-bromo-4-fluoropyridine reacting with bis (tributyltin) through Stille coupling . It can also be synthesized from pinacol boronic esters utilizing a radical approach .Molecular Structure Analysis

The molecular formula of this compound is C6H5BrFN . The InChI code is 1S/C6H5BrFN/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3 .Chemical Reactions Analysis

This compound can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Physical And Chemical Properties Analysis

This compound is a liquid with a refractive index of 1.537 and a density of 1.699 g/mL at 25 °C . It has a flash point of 76.7 °C .Scientific Research Applications

Synthesis and Chemical Transformations

Halogen-rich Intermediates for Synthesis : Halogen-rich pyridines, similar in structure to 2-bromo-4-fluoro-5-methylpyridine, are utilized as valuable building blocks in medicinal chemistry. For instance, the synthesis of unique halopyridines through halogen dance reactions allows for the generation of pentasubstituted pyridines with various functionalities, facilitating further chemical manipulations (Wu et al., 2022).

Halogen/Halogen Displacement in Pyridines : Studies on the halogen/halogen displacement reactions within pyridines showcase the conversion of 2-chloropyridines to their bromo and iodo analogs. This chemical behavior underscores the utility of such compounds in synthesizing more complex molecules through selective halogen substitutions, which could include transformations relevant to this compound derivatives (Schlosser & Cottet, 2002).

Medicinal Chemistry and Drug Development

Synthesis of Cognition Enhancer Drug Candidates : The functionalization of molecules structurally related to this compound, such as 2-fluoro-4-methylpyridine, has been demonstrated in the synthesis of cognition enhancer drug candidates. This involves a series of chlorination, hydrolysis, and sulfonation steps, highlighting the compound's role in the development of therapeutic agents (Pesti et al., 2000).

Chemoselective Amination : The chemoselective functionalization of halopyridines, akin to this compound, is crucial in medicinal chemistry for generating compounds with specific pharmacological activities. For example, selective amination techniques enable the precise modification of halopyridines, facilitating the synthesis of compounds with desired biological properties (Stroup et al., 2007).

Radiosynthesis and Imaging Applications

Radiosynthesis of Fluoropyridines : The radiosynthesis of 2-amino-5-[18F]fluoropyridines from compounds structurally related to this compound is significant in the development of imaging agents for positron emission tomography (PET). This approach demonstrates the versatility of such pyridines in radiopharmaceutical chemistry, enabling the creation of novel imaging compounds for medical diagnostics (Pauton et al., 2019).

Mechanism of Action

Target of Action

The primary target of 2-Bromo-4-fluoro-5-methylpyridine is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes . It plays a crucial role in the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .

Mode of Action

this compound interacts with its target, the p38α MAP kinase, through a process known as the Suzuki–Miyaura coupling . This reaction involves the oxidative addition of the compound to the kinase, forming a new bond . The compound can also undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .

Biochemical Pathways

The compound affects the biochemical pathways associated with the p38α MAP kinase . By inhibiting this kinase, it can potentially modulate the release of pro-inflammatory cytokines, impacting diseases like rheumatoid arthritis or psoriasis . It may also play a role in the pathogenesis of neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the p38α MAP kinase . This can lead to a decrease in the release of pro-inflammatory cytokines, potentially alleviating symptoms of cytokine-driven diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is light and moisture sensitive , which can affect its stability and potency. Furthermore, the compound’s action can be influenced by the specific biological environment in which it is administered, including the presence of other molecules and the pH of the environment.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-bromo-4-fluoro-5-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJRTALWSLFSOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201298828 | |

| Record name | 2-Bromo-4-fluoro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201298828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211537-29-9 | |

| Record name | 2-Bromo-4-fluoro-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211537-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluoro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201298828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dicyclohexylamine (S)-4-fluoro-4-methyl-2-(((S)-2,2,2-trifluoro-1-(4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)ethyl)amino)pentanoate](/img/structure/B3032101.png)

![3-Chloro-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3032111.png)

![(5aS,8aS,9R)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B3032113.png)

![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B3032120.png)